Cas no 26905-02-2 (4-(4-Chlorophenyl)piperidine)

4-(4-Chlorophenyl)piperidine is a versatile intermediate in organic synthesis, particularly valuable in pharmaceutical and agrochemical applications. Its piperidine core, substituted with a 4-chlorophenyl group, provides a rigid structural motif that is useful in the development of bioactive compounds. This compound exhibits favorable reactivity for further functionalization, enabling the synthesis of derivatives with potential pharmacological activity. Its stability and well-defined chemical properties make it a reliable building block for research and industrial processes. The presence of the chlorophenyl moiety enhances lipophilicity, which can influence binding affinity in drug design. Suitable for controlled reactions, it is commonly employed in the preparation of ligands, catalysts, and specialty chemicals.
4-(4-Chlorophenyl)piperidine structure
4-(4-Chlorophenyl)piperidine structure
Product name:4-(4-Chlorophenyl)piperidine
CAS No:26905-02-2
MF:C11H14ClN
MW:195.688561916351
MDL:MFCD03077010
CID:53037
PubChem ID:1203613

4-(4-Chlorophenyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Chlorophenyl)piperidine
    • 4-chlorophenylpiperidine
    • 4-(4-CHLORO-PHENYL)-PIPERIDINE
    • Piperidine, 4-(4-chlorophenyl)-
    • 4-(4chlorophenyl)piperidine
    • 4-(p-chlorophenyl)piperidine
    • 4-(4-chlorophenyl)-piperidine
    • Piperidine,4-(4-chlorophenyl)-
    • VKQHTSSNSJIMAL-UHFFFAOYSA-N
    • BCP26512
    • BDBM50379812
    • AB0075777
    • ST2405
    • C3337
    • BP-11088
    • SCHEMBL187003
    • 4-(4-chloro-phenyl)-piperidine, AldrichCPR
    • SB36305
    • DTXSID70360941
    • (1-AMINOCYCLOHEXYL)METHYLAMINEDIHYDROCHLORIDE
    • AKOS009171236
    • CS-W005284
    • MFCD03077010
    • AS-37356
    • CHEMBL2011555
    • 26905-02-2
    • A5275
    • AM20040059
    • AC-257
    • FT-0654052
    • Q-103005
    • CHEMBL2021650
    • DTXCID10311992
    • AM-814/41092450
    • ALBB-032413
    • DB-008351
    • MDL: MFCD03077010
    • Inchi: 1S/C11H14ClN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2
    • InChI Key: VKQHTSSNSJIMAL-UHFFFAOYSA-N
    • SMILES: ClC1C([H])=C([H])C(=C([H])C=1[H])C1([H])C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H]

Computed Properties

  • Exact Mass: 195.08100
  • Monoisotopic Mass: 195.0814771g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12
  • XLogP3: 2.7

Experimental Properties

  • Melting Point: 204.0 to 208.0 deg-C
  • Boiling Point: 160°C/10mmHg(lit.)
  • Flash Point: 0°C
  • PSA: 12.03000
  • LogP: 3.13580

4-(4-Chlorophenyl)piperidine Security Information

4-(4-Chlorophenyl)piperidine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(4-Chlorophenyl)piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM120259-1g
4-(4-Chlorophenyl)piperidine
26905-02-2 95%+
1g
$81 2023-02-18
Cooke Chemical
BD0135032-250mg
4-(4-Chlorophenyl)piperidine
26905-02-2 97%
250mg
RMB 149.60 2025-02-20
abcr
AB168999-1 g
4-(4-Chloro-phenyl)-piperidine, 97%; .
26905-02-2 97%
1g
€154.90 2023-05-08
TRC
B405085-100mg
4-(4-Chlorophenyl)piperidine
26905-02-2
100mg
$ 65.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C3337-5G
4-(4-Chlorophenyl)piperidine
26905-02-2 97.0%(GC)
5G
3400.0CNY 2021-07-14
eNovation Chemicals LLC
Y1008677-1g
4-(4-Chloro-phenyl)-piperidine
26905-02-2 95%
1g
$155 2024-07-28
TRC
B405085-500mg
4-(4-Chlorophenyl)piperidine
26905-02-2
500mg
$ 135.00 2022-06-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C840705-5g
4-(4-Chlorophenyl)piperidine
26905-02-2 97%
5g
2,300.00 2021-05-17
Cooke Chemical
BD0135032-5g
4-(4-Chlorophenyl)piperidine
26905-02-2 97%
5g
RMB 1140.00 2025-02-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0059-5g
4-(4-Chloro-phenyl)-piperidine
26905-02-2 97%
5g
3519.38CNY 2021-05-08

4-(4-Chlorophenyl)piperidine Related Literature

Additional information on 4-(4-Chlorophenyl)piperidine

Chemical Profile of 4-(4-Chlorophenyl)piperidine (CAS No. 26905-02-2)

4-(4-Chlorophenyl)piperidine, identified by its Chemical Abstracts Service (CAS) number 26905-02-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This piperidine derivative features a chlorophenyl substituent at the 4-position, which contributes to its unique pharmacological properties and potential applications in drug discovery. The compound's structure combines the versatility of the piperidine ring, a common scaffold in many bioactive molecules, with the electron-withdrawing and lipophilic characteristics of the chlorophenyl group.

The 4-(4-Chlorophenyl)piperidine scaffold has garnered attention due to its role as a key intermediate in synthesizing various pharmacologically relevant molecules. Its structural motif is frequently explored in the development of central nervous system (CNS) therapeutics, particularly in the investigation of compounds that modulate neurotransmitter systems. The presence of the chlorine atom at the para position of the phenyl ring enhances the compound's reactivity and binding affinity, making it a valuable building block for medicinal chemists.

Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of 4-(4-Chlorophenyl)piperidine as a lead compound. Researchers have employed advanced docking algorithms to screen libraries of piperidine derivatives, identifying those with high binding affinity to target enzymes and receptors. These studies have revealed that modifications to the chlorophenyl moiety can significantly alter the pharmacokinetic and pharmacodynamic profiles of the resulting compounds.

In particular, investigations into analogs of 4-(4-Chlorophenyl)piperidine have shown promise in the development of novel antipsychotic and antidepressant agents. The piperidine ring is a well-established scaffold in psychotropic drugs, with several approved medications featuring this structural element. By incorporating or modifying the 4-(4-Chlorophenyl) group, researchers aim to enhance therapeutic efficacy while minimizing side effects.

The synthesis of 4-(4-Chlorophenyl)piperidine typically involves multi-step organic reactions, starting from readily available precursors such as 4-chlorobenzaldehyde and piperidine. Common synthetic routes include condensation reactions followed by cyclization steps to form the piperidine core. The chlorophenyl group is introduced through nucleophilic aromatic substitution or other coupling reactions, ensuring high regioselectivity and yield.

One notable aspect of 4-(4-Chlorophenyl)piperidine is its stability under various chemical conditions, which makes it a reliable intermediate in synthetic protocols. Additionally, its solubility profile allows for easy purification and handling, facilitating its use in large-scale pharmaceutical production. These properties have made it a preferred choice for industrial applications where consistency and reproducibility are paramount.

The pharmacological evaluation of 4-(4-Chlorophenyl)piperidine has revealed interesting interactions with biological targets. Preclinical studies have demonstrated its ability to bind to serotonin receptors, particularly 5-HT2A and 5-HT2C subtypes, which are implicated in mood regulation and cognitive function. These findings suggest potential therapeutic applications in treating disorders such as depression and anxiety.

Moreover, research has explored the metabolic pathways involving 4-(4-Chlorophenyl)piperidine to better understand its biotransformation and potential toxicity profiles. Metabolic studies indicate that the compound undergoes oxidative degradation primarily via cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites are further conjugated with glucuronic acid for excretion. Such insights are crucial for assessing drug safety and optimizing dosing regimens.

The role of 4-(4-Chlorophenyl)piperidine extends beyond CNS therapeutics; it has also been investigated as a component in novel antiviral agents. The unique electronic properties of the chlorophenyl group enable interactions with viral proteases and polymerases, making it a promising candidate for inhibiting viral replication. Preliminary studies have shown that derivatives of this compound exhibit potent antiviral activity against certain RNA viruses.

In conclusion, 4-(4-Chlorophenyl)piperidine (CAS No. 26905-02-2) represents a versatile and valuable compound in pharmaceutical research. Its structural features make it an excellent scaffold for developing novel therapeutics targeting various diseases. Ongoing research continues to uncover new applications and refine synthetic methodologies, ensuring that this compound remains at the forefront of medicinal chemistry innovation.

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(CAS:26905-02-2)4-(4-Chlorophenyl)piperidine
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